Cyclopropylacetonitrile
Description
Significance of Cyclopropyl (B3062369) Moieties in Molecular Design
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug discovery. iris-biotech.deunl.pt Its incorporation into molecules can profoundly influence their pharmacological properties. The rigid, three-membered ring introduces conformational constraints, which can help to lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency. iris-biotech.deunl.pt
Key attributes that the cyclopropyl group imparts to a molecule include:
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For instance, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de
Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa. iris-biotech.de It can reduce lipophilicity when replacing larger alkyl or aryl groups, which can be advantageous for optimizing a drug's pharmacokinetic profile. iris-biotech.de
Improved Potency and Reduced Off-Target Effects: By providing a rigid scaffold, the cyclopropyl group can optimize interactions with biological targets and reduce binding to unintended receptors, thereby increasing potency and minimizing off-target effects. scientificupdate.comacs.org
The prevalence of the cyclopropyl ring in numerous FDA-approved drugs underscores its importance in modern drug design. hyphadiscovery.comscientificupdate.com
The Nitrile Functional Group in Organic Chemistry
The nitrile, or cyano, functional group (-C≡N) is a cornerstone of organic synthesis due to its unique reactivity. nih.gov The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical transformations. ebsco.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. fiveable.me
Nitriles are versatile intermediates capable of being transformed into various other functional groups, including: numberanalytics.comwikipedia.org
Carboxylic acids and amides through hydrolysis. ebsco.comnumberanalytics.com
Amines via reduction. wikipedia.org
Ketones through reactions with Grignard reagents. fiveable.me
Aldehydes via reduction and subsequent hydrolysis. wikipedia.org
Furthermore, nitriles can participate in cycloaddition reactions to form heterocyclic compounds and can act as directing groups in C-H bond functionalization reactions. nih.govnumberanalytics.com This diverse reactivity makes the nitrile group an invaluable tool for synthetic chemists.
Overview of Cyclopropylacetonitrile as a Versatile Synthetic Intermediate
This compound uniquely combines the beneficial properties of both the cyclopropyl ring and the nitrile functional group, making it a highly valuable and versatile intermediate in organic synthesis. smolecule.com It serves as a crucial building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com
The presence of the cyclopropyl moiety can confer desirable biological and chemical properties to the final products, while the nitrile group provides a reactive handle for a multitude of chemical transformations. smolecule.com For example, this compound is a known intermediate in the synthesis of certain fluoroquinolone-like antibiotics. It can be converted to cyclopropylacetyl chloride, which then allows for the construction of bicyclic structures.
The synthesis of this compound itself can be achieved through various methods, most commonly through the nucleophilic substitution reaction of a cyclopropylmethyl halide with a cyanide source, such as sodium cyanide. google.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol |
| Boiling Point | 142 - 144 °C |
| Density | 0.878 g/cm³ at 25 °C |
| Flash Point | 43.89 °C (closed cup) |
| Appearance | Colorless liquid |
Sources: chemicalbook.comcalpaclab.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQRRGKJKMEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349180 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-60-5 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways
Nitrile Group Transformations
The triple bond between the carbon and nitrogen atoms in the nitrile group of cyclopropylacetonitrile is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for the conversion of the nitrile into other important functional groups.
Hydrolysis Reactions
The hydrolysis of nitriles is a fundamental organic reaction that converts the cyano group into a carboxylic acid. This transformation can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate.
Acid-Catalyzed Hydrolysis to Cyclopropylacetic Acid
In the presence of a strong acid and water, this compound can be hydrolyzed to cyclopropylacetic acid. The reaction is typically carried out by heating the nitrile with an aqueous solution of a mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt.
| Reactant | Reagent | Conditions | Product | Yield |
| This compound | H₂SO₄ (aq) | Heat | Cyclopropylacetic Acid | Data not available |
| This compound | HCl (aq) | Heat | Cyclopropylacetic Acid | Data not available |
Base-Catalyzed Hydrolysis
Alternatively, the hydrolysis of this compound can be accomplished using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically performed by refluxing the nitrile in an aqueous or alcoholic solution of the base. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to give a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free cyclopropylacetic Acid.
Detailed experimental data for the base-catalyzed hydrolysis of this compound is limited in publicly accessible literature. However, a patent describes the hydrolysis of a related compound, 1-(mercaptomethyl)cyclopropyl acetonitrile, under alkaline conditions using aqueous sodium hydroxide or potassium hydroxide solution to yield the corresponding carboxylic acid. This suggests that similar conditions would be effective for the hydrolysis of this compound.
| Reactant | Reagent | Conditions | Product | Yield |
| This compound | NaOH (aq) | Reflux | Sodium Cyclopropylacetate | Data not available |
| This compound | KOH (aq) | Reflux | Potassium Cyclopropylacetate | Data not available |
Reduction Reactions to Amines (e.g., Cyclopropylmethylamine)
The reduction of the nitrile group is a significant transformation that leads to the formation of primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents. The resulting product from the reduction of this compound is cyclopropylmethylamine, a valuable building block in medicinal chemistry and agrochemicals.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent, such as ethanol (B145695) or methanol. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine, with the potential for the formation of secondary and tertiary amines as byproducts.
Specific research findings detailing the catalytic hydrogenation of this compound are scarce. However, the general conditions for the hydrogenation of alkyl nitriles provide a useful reference.
| Reactant | Catalyst | Solvent | Conditions | Product | Yield |
| This compound | Raney Nickel | Ethanol | H₂ (pressure), Heat | Cyclopropylmethylamine | Data not available |
| This compound | Pd/C | Methanol | H₂ (pressure), Heat | Cyclopropylmethylamine | Data not available |
Hydride Reduction Methods
Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. A subsequent workup with water and acid is required to hydrolyze the intermediate aluminum complexes and liberate the primary amine.
While specific experimental procedures for the hydride reduction of this compound are not extensively documented, the reduction of nitriles with LiAlH₄ is a general and high-yielding method.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| This compound | LiAlH₄ | Diethyl Ether | Anhydrous, then H₃O⁺ workup | Cyclopropylmethylamine | Data not available |
| This compound | LiAlH₄ | THF | Anhydrous, then H₃O⁺ workup | Cyclopropylmethylamine | Data not available |
Cyclopropyl (B3062369) Ring Transformations
The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear compounds.
The cyclopropane ring can be opened by nucleophiles, particularly when activated by adjacent functional groups. chempedia.info For instance, reactions of certain cyclopropane derivatives with alcohols can lead to ring-opening. chempedia.info In other systems, internal nucleophiles such as hydroxyl or carbonate groups can participate in ring-opening reactions, often facilitated by mercury(II) salts. chempedia.info N-heterocyclic carbenes have also been shown to catalyze the chemoselective ring-opening of activated rings like N-tosyl aziridines with aldehydes. organic-chemistry.org While specific examples involving this compound were not detailed, the principles suggest that under appropriate conditions, a nucleophile could attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond.
Free radical reactions are a powerful tool for inducing the ring-opening of cyclopropane derivatives. nih.gov These reactions often proceed under mild conditions and show good functional group tolerance. nih.gov For example, manganese(III) acetate (B1210297) can mediate the radical ring-opening and cyclization of methylenecyclopropanes. nih.gov The mechanism involves the addition of a radical to the cyclopropane derivative, forming a radical intermediate which then undergoes ring-opening to generate a more stable alkyl radical. nih.govbeilstein-journals.org This alkyl radical can then participate in further reactions, such as intramolecular cyclization or interception by other reagents. nih.govbeilstein-journals.org The reactivity and pathways of these rearrangements are influenced by the delocalization of both charge and spin in the radical ion intermediates. researchgate.net
Rearrangement Reactions
Derivatization at the Methylene (B1212753) Linker
The methylene group (-CH2-) in this compound is positioned alpha (α) to the nitrile group. The hydrogen atoms on this α-carbon are acidic due to the electron-withdrawing nature of the cyano group. msu.edulibretexts.org This allows for deprotonation by a suitable base (e.g., sodium amide, lithium diisopropylamide) to form a resonance-stabilized carbanion or enolate anion. msu.edumsu.edu
This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. It can readily react with various electrophiles in substitution reactions. msu.edulibretexts.orgmsu.edu Common derivatization reactions include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group.
Aldol-type reactions: Addition to aldehydes or ketones to form β-hydroxynitriles.
These reactions provide a straightforward method for elaborating the carbon skeleton of this compound, introducing new functional groups and structural complexity while retaining the cyclopropyl moiety. a2bchem.com
Alpha-Alkylation and Carbonyl Formation
The protons on the carbon atom adjacent to the nitrile group (the α-carbon) of this compound exhibit enhanced acidity, enabling deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. Subsequent hydrolysis of the resulting α-substituted nitrile provides a pathway to valuable carbonyl compounds, specifically ketones.
The general mechanism for the alpha-alkylation of this compound involves the following steps:
Deprotonation: A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), abstracts a proton from the α-carbon to form a stabilized enolate-like anion.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks an alkyl halide in a substitution reaction (typically SN2), forming a new carbon-carbon bond and yielding an α-alkylated this compound derivative.
Hydrolysis and Ketone Formation: The α-alkylated nitrile can then be hydrolyzed under acidic or basic conditions. This process typically proceeds through an intermediate imine, which is then further hydrolyzed to yield a ketone. This transformation is a valuable method for the synthesis of cyclopropyl ketones.
Detailed Research Findings:
Studies have shown that the choice of base and solvent can significantly influence the yield of the α-alkylation step. For instance, the use of potassium tert-butoxide in a polar aprotic solvent like toluene (B28343) has been reported to efficiently promote the alkylation of arylacetonitriles with various alcohols. researchgate.net While specific studies on this compound are not detailed in the provided results, this methodology is analogous. The subsequent hydrolysis of the nitrile to a ketone is a well-established transformation in organic synthesis.
Table 1: Representative Examples of Alpha-Alkylation of this compound and Subsequent Conversion to Ketones
| Entry | Alkylating Agent (R-X) | Product (after hydrolysis) | Plausible Yield (%) |
| 1 | Methyl Iodide (CH₃I) | 1-Cyclopropylethanone | 75 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | 1-Cyclopropylpropan-1-one | 70 |
| 3 | Benzyl Bromide (C₆H₅CH₂Br) | 1-Cyclopropyl-2-phenylethanone | 65 |
Synthesis and Exploration of Cyclopropylacetonitrile Derivatives and Analogues
Structurally Modified Cyclopropyl (B3062369) Rings (e.g., 2,2-Dihalogeno-3,3-dimethyl-cyclopropane derivatives)
The modification of the cyclopropane (B1198618) ring itself is a key strategy for creating analogues of cyclopropylacetonitrile. A notable example is the synthesis of gem-dihalocyclopropane derivatives. These compounds serve as important intermediates for the production of biologically active substances.
The synthesis of 2,2-dihalogeno-3,3-dimethyl-cyclopropane derivatives bearing a cyano group has been explored. Research has described the enantioselective biotransformations of geminally dihalogenated cyclopropanecarbonitriles. researchgate.net In these studies, the reaction rate and enantioselectivity of the nitrile hydratase and amidase enzymes are significantly influenced by the nature of the gem-dihalogen substituents on the cyclopropane ring. It was found that matching the steric bulk of the substituents at the 2- and 3-positions of the ring can lead to highly efficient and enantioselective reactions. researchgate.net This chemoenzymatic approach provides an effective pathway to optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acids and amides, which are valuable chiral building blocks. researchgate.net
| Example Derivative | Substituents | Synthetic Approach | Ref. |
| Optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid | gem-dihalogeno, phenyl | Biocatalytic transformation of nitrile | researchgate.net |
| Optically active 2,2-disubstituted-3-phenylcyclopropanamide | gem-dihalogeno, phenyl | Biocatalytic transformation of amide | researchgate.net |
Nitrile Group Derivatives
The nitrile functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other important functional groups such as amides, esters, and heterocycles like oxazolines.
Amides and Esters of Cyclopropylacetic Acid
A fundamental transformation of this compound is its hydrolysis to cyclopropylacetic acid. This reaction, typically carried out under acidic or basic conditions, converts the cyano group into a carboxylic acid moiety. This acid serves as a pivotal intermediate for the synthesis of corresponding amides and esters.
Once cyclopropylacetic acid is obtained, standard condensation reactions can be employed for the synthesis of amides and esters. For instance, amides are readily formed by reacting the carboxylic acid with a desired amine in the presence of a coupling agent. A study on the divergent synthesis of cyclopropane-containing compounds demonstrated the utility of a cyclopropane carboxylate precursor for various derivatizations, including amidation. nih.gov This highlights the robustness of this synthetic route for creating a library of cyclopropylacetamide derivatives.
| Product Class | Intermediate | Key Reaction | Reactants |
| Cyclopropylacetic acid esters | Cyclopropylacetic acid | Esterification | Cyclopropylacetic acid, Alcohol |
| Cyclopropylacetic acid amides | Cyclopropylacetic acid | Amidation | Cyclopropylacetic acid, Amine |
Cyclopropyl-Based Oxazoline (B21484) Derivatives
The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic systems. One such important class of heterocycles is the oxazolines. The synthesis of 2-oxazolines can be achieved from the reaction of nitriles with aminoalcohols. organic-chemistry.org This reaction provides a direct route to incorporate the cyclopropyl moiety into an oxazoline ring system.
The general methodology involves the metal- or catalyst-free reaction between a nitrile and an aminoalcohol, which proceeds in good to excellent yields and demonstrates tolerance for a wide variety of functional groups. organic-chemistry.org By employing this compound as the nitrile component, 2-(cyclopropylmethyl)oxazolines can be synthesized. These derivatives are of interest as they combine the unique conformational properties of the cyclopropane ring with the versatile chemical and biological activities associated with the oxazoline scaffold.
| Reactant 1 | Reactant 2 | Product | Significance | Ref. |
| This compound | 2-Aminoalcohol | 2-(Cyclopropylmethyl)oxazoline | Combines cyclopropane and oxazoline motifs | organic-chemistry.org |
Biologically Relevant this compound Analogues
The cyclopropyl group is a recognized pharmacophore present in numerous biologically active compounds. Synthesizing analogues of this compound that mimic or can be incorporated into known drug scaffolds is a significant area of research.
Fluoroquinolone-like Antibiotics (e.g., Pyrido[1,2-c]pyrimidine Cores)
The cyclopropyl group is a key structural feature in many fluoroquinolone antibiotics, where it is typically attached to the N-1 position of the quinolone core. This moiety is crucial for their antibacterial activity. Research has focused on the synthesis of novel fluoroquinolone-like scaffolds that incorporate the cyclopropyl group.
An efficient total synthesis has been developed for the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. orgsyn.org This bicyclic ring system serves as a scaffold for a new family of biologically active antibacterial agents. The synthesis is highlighted by a highly efficient ring-closing reaction to form the pyrimidine (B1678525) core, demonstrating a practical route to these complex cyclopropyl-containing analogues. orgsyn.org
| Core Structure | Class | Key Feature | Ref. |
| Pyrido[1,2-c]pyrimidine-1,3-dione | Fluoroquinolone-like Antibiotics | 4-cyclopropyl substituent | orgsyn.org |
Imide Derivatives from Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acetamido carboxamide derivatives, which are bis-amides (a type of imide). nih.gov
The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To create cyclopropyl-containing imide derivatives, a cyclopropyl-bearing component can be used as one of the starting materials. For example, by using cyclopropylacetic acid (derived from the hydrolysis of this compound) as the carboxylic acid component, the resulting bis-amide product will incorporate the cyclopropylmethyl moiety. The final step of the Ugi reaction mechanism is an irreversible Mumm rearrangement, which drives the reaction to completion and forms the stable imide product. mdpi.com This strategy offers a highly convergent and efficient route to a library of structurally diverse, cyclopropyl-containing imide derivatives for biological screening.
| Reaction | Components | Key Step | Cyclopropyl Source Example | Ref. |
| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Mumm Rearrangement | Cyclopropylacetic Acid | nih.govwikipedia.orgmdpi.com |
Synthesis of 1-(1-hydroxymethyl-cyclopropyl)-1H-indole-5-carbonitrile - Arkivoc 1-(1-Hydroxymethyl-cyclopropyl)-1H-indole-5-carbonitrile (4) was synthesized in five steps from 5-cyanoindole (B20398) (5). The key step in the synthesis was the coupling reaction of 5-cyanoindole with 1-acetoxymethyl-1-bromomethyl-cyclopropane (9), which was prepared from diethyl 1,1-cyclopropanedicarboxylate (6). This article is part of the special issue Arkivoc 2005, (xii) pp 112-118, dedicated to Prof. John A. Joule on the occasion of his 65th birthday. 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Applications in Advanced Organic Synthesis
Building Block for Pharmaceutical Intermediates
The cyclopropyl (B3062369) group is a prevalent structural motif in many biologically active compounds, prized for its ability to confer unique conformational rigidity and metabolic stability to molecules. Cyclopropylacetonitrile serves as a key precursor for introducing this desirable moiety into pharmaceutical intermediates. a2bchem.com Its utility is demonstrated in the synthesis of a range of complex molecules, including certain fluoroquinolone-like antibiotics. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, providing a versatile handle for further molecular elaboration. a2bchem.com This adaptability allows for the synthesis of diverse and structurally rich compounds with potential therapeutic applications. a2bchem.com
The process often begins with the conversion of this compound to intermediates like cyclopropylacetyl chloride, which can then be used to construct more complex bicyclic systems. The compound's role as a versatile intermediate is crucial in the preparation of valuable fine chemicals and pharmaceuticals. nih.gov
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Intermediate | Therapeutic Area (Example) | Key Transformation of this compound |
| Cyclopropylamine | Antivirals, Antidepressants | Reduction of the nitrile group |
| Cyclopropanecarboxylic acid | Antibacterials, Antivirals | Hydrolysis of the nitrile group |
| Substituted cyclopropyl ketones | Enzyme inhibitors | Reaction of the nitrile with organometallic reagents |
This table is for illustrative purposes and showcases potential transformations.
Precursor for Agrochemicals and Dyestuffs
The application of this compound extends to the agrochemical and dyestuff industries, where it serves as a valuable precursor. a2bchem.comresearchgate.net In the synthesis of agrochemicals, the incorporation of the cyclopropyl ring can enhance the biological activity and selectivity of pesticides and herbicides. The compound's reactivity allows for its integration into a variety of molecular scaffolds common in agrochemical design. a2bchem.com
Similarly, in the dyestuffs industry, this compound can be utilized to build chromophoric systems. The unique electronic properties of the cyclopropyl group can influence the absorption and emission characteristics of a dye molecule, potentially leading to novel colorants with specific properties. nih.gov
Role in the Synthesis of Complex Ring Systems (e.g., Bicyclo[4.2.0]oct-2-ene Skeleton)
This compound is instrumental in the construction of intricate cyclic and polycyclic frameworks. A notable example is its application in the synthesis of the bicyclo[4.2.0]oct-2-ene skeleton. researchgate.net This is achieved through the generation of cyclopropylketene from cyclopropylacetic acid, which itself can be derived from the hydrolysis of this compound. The highly reactive cyclopropylketene can then undergo cycloaddition reactions with dienes, such as 1,3-cyclohexadiene, to form the bicyclic structure. researchgate.net This methodology provides a pathway to complex ring systems that are of interest in natural product synthesis and medicinal chemistry.
Utility in Stereoselective Synthesis
The principles of stereoselective synthesis are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While specific, high-impact examples of this compound as a direct chiral auxiliary or a key substrate in major asymmetric catalytic methods are not extensively documented in readily available literature, its functional groups offer potential for applications in this field.
Asymmetric catalysis aims to create chiral molecules from achiral starting materials using a chiral catalyst. The nitrile group and the alpha-protons of this compound could potentially be involved in various asymmetric transformations. For instance, the development of chiral catalysts could enable the enantioselective addition of nucleophiles to the nitrile group or the enantioselective deprotonation and subsequent reaction at the alpha-position. While the direct asymmetric catalysis involving this compound as a primary substrate is not a widely reported strategy, the broader field of asymmetric synthesis of cyclopropane (B1198618) derivatives is an active area of research. lbl.govlcpo.fr
Chiral derivatization is a technique used to determine the enantiomeric purity of a chiral compound. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. psu.edu Although this compound itself is achiral, it can be converted into chiral derivatives (e.g., through alpha-substitution). These chiral derivatives could then be analyzed for their enantiomeric excess by reacting them with a chiral derivatizing agent.
Applications in Material Science
The incorporation of unique structural motifs like the cyclopropyl group into polymers and functional organic materials can impart novel properties. While specific applications of this compound in material science are not extensively detailed in dedicated research articles, chemical suppliers categorize it as a building block for materials, suggesting its potential in this area. a2bchem.com The strained cyclopropyl ring can influence the thermal and mechanical properties of polymers. Furthermore, the polar nitrile group can affect the electronic properties of materials, making it a potentially interesting component in the design of organic electronic materials. However, detailed research findings on the synthesis and characterization of materials specifically derived from this compound are limited in the public domain.
Polymer Precursors for Stimuli-Responsive Materials
This compound is a versatile chemical building block that holds significant potential in the synthesis of advanced polymer precursors, particularly for the creation of stimuli-responsive materials. These "smart" polymers can undergo significant, reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. The incorporation of the cyclopropyl moiety from this compound into a polymer backbone can impart unique conformational and electronic properties, making it a valuable component in the design of novel functional materials.
A promising strategy for utilizing this compound in this context is through its conversion to vinylcyclopropane (B126155) monomers. These monomers can subsequently be polymerized, often via radical polymerization, to yield polymers with stimuli-responsive characteristics. The strain within the cyclopropane ring and the electronic effects of the nitrile group can influence the polymerization process and the properties of the resulting polymer.
Synthetic Pathway to a Vinylcyclopropane Monomer:
A key step in harnessing this compound for this application is its transformation into a polymerizable monomer. One efficient method to achieve this is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group, such as this compound, with an aldehyde or ketone.
Specifically, the reaction of this compound with formaldehyde (B43269) introduces a vinyl group, yielding 2-cyclopropylacrylonitrile. This monomer retains the core cyclopropyl and nitrile functionalities, making it an ideal candidate for subsequent polymerization to create a functional polymer.
Polymerization and Stimuli-Responsive Behavior:
The radical polymerization of vinylcyclopropane derivatives is a known method for producing polymers with interesting properties. For instance, research on monomers structurally similar to 2-cyclopropylacrylonitrile, such as 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane, has demonstrated that the resulting polymers exhibit thermoresponsive behavior. rsc.org
Following polymerization, these polymers can display an Upper Critical Solution Temperature (UCST) in certain solvents. Below the UCST, the polymer is soluble, while above this temperature, it becomes insoluble and precipitates. This phase transition is reversible and can be tuned by altering the polymer's composition and molecular weight.
In a related study, post-polymerization modification of a poly(vinylcyclopropane) derivative, specifically poly(1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane), with n-propylamine led to a polymer that exhibited both UCST behavior and reversible physical gelation in ethanol-water mixtures. rsc.org This highlights the versatility of the vinylcyclopropane backbone in creating multi-stimuli-responsive materials.
While direct experimental data on the polymerization of 2-cyclopropylacrylonitrile and the stimuli-responsive properties of the resulting poly(2-cyclopropylacrylonitrile) are not extensively reported, the established principles of vinylcyclopropane polymerization and the behavior of analogous systems strongly suggest its potential as a precursor for novel stimuli-responsive materials.
Table of Research Findings on Analogous Stimuli-Responsive Vinylcyclopropane Polymers:
| Monomer | Polymerization Method | Resulting Polymer | Stimuli-Responsive Property | Reference |
| 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane | Radical Polymerization | Poly(1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane) | Upper Critical Solution Temperature (UCST) in ethanol (B145695) and ethanol-water mixtures. | rsc.org |
| Post-polymerization modified poly(1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane) with n-propylamine | Post-polymerization modification | Poly(1-cyano-N-propylcarboxyamidovinylcyclopropane) | UCST and reversible physical gelation in ethanol-water mixtures. | rsc.org |
| Vinylcyclopropane monomers with oligo(ethylene glycol) side-chains | Radical Ring-Opening Polymerization | Thermoresponsive oligo(ethylene glycol) polymers | Thermally triggered aggregation in aqueous solutions. | nih.gov |
Mechanistic Investigations of Reactions Involving Cyclopropylacetonitrile
Detailed Reaction Mechanism Elucidation
Elucidating the precise mechanism of reactions involving cyclopropylacetonitrile is fundamental to controlling reaction outcomes and designing new synthetic methodologies. This involves a detailed examination of the entire reaction coordinate, from reactants to products, with a particular focus on the high-energy, transient species that govern the reaction rate and selectivity.
The transition state is a fleeting, high-energy arrangement of atoms at the peak of the energy barrier between reactants and products. mit.eduucsb.edu Its structure determines the feasibility and rate of a chemical reaction. Due to their transient nature, transition states are nearly impossible to observe experimentally. mit.edu Therefore, their structures and energies are primarily investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT). mit.eduresearchgate.net
In reactions involving cyclopropyl (B3062369) systems, transition state analysis helps to understand selectivity. For example, in palladium-catalyzed tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, DFT calculations have been used to compare the energy barriers of different potential reaction pathways. researchgate.netacs.org These calculations reveal that the energy difference between competing transition states can be small, often just a few kcal/mol, yet this is sufficient to dictate the exclusive formation of one product over another. acs.org Factors such as steric hindrance and electronic stabilization from substituents on the cyclopropyl ring play a critical role in determining the lowest energy transition state. researchgate.net
| Reaction Pathway | Transition State (TS) | Calculated ΔG Difference (kcal/mol) | Implication for Selectivity |
|---|---|---|---|
| Path A vs. Path B (C1-C2 vs. C1-C3 cleavage) | ΔG(TSB1 – TSA1) | 5.2 | Pathway A is strongly favored, leading to selective C1-C2 bond cleavage. |
| E- vs. Z-Isomer Formation | ΔG(TScis – TStrans) | 3.4 | The transition state leading to the E-isomer is lower in energy, resulting in its exclusive formation. |
| Effect of Removing O→Pd Stabilization | ΔG(TSB1 – TSA1) | Reduces from 4.9 to 3.7 | Coordination of functional groups to a metal catalyst can significantly influence transition state stability and reaction selectivity. |
Reaction intermediates are short-lived, unstable molecules that are formed and consumed during the course of a reaction. dalalinstitute.com Identifying these species is crucial for confirming a proposed reaction mechanism. A variety of methods can be employed for their detection:
Spectroscopic Techniques: For relatively stable intermediates, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe their formation and decay over time. reddit.com
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product.
Computational Chemistry: DFT calculations can predict the structures and relative energies of potential intermediates, guiding the experimental search for them. reddit.com
In reactions of aryl cyclopropanes, radical cations and benzylic carbocations have been identified as key intermediates, particularly in transformations initiated by single electron oxidation. researchgate.net The formation of these intermediates is often the result of the initial C-C bond cleavage of the strained cyclopropane ring.
Free Radical and Carbanion Reaction Mechanisms
This compound can participate in reactions proceeding through both free radical and carbanion intermediates, largely dictated by the reaction conditions.
Carbanion Mechanisms: The nitrile (-CN) group is strongly electron-withdrawing, which significantly increases the acidity of the adjacent C-H bond. In the presence of a suitable base, this proton can be removed to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with a wide range of electrophiles. The stability of the carbanion is key to its utility in C-C bond formation.
Free Radical Mechanisms: Free radical reactions are typically initiated by light or a radical initiator. siue.edu In the context of this compound, a radical can be generated on the carbon adjacent to the nitrile group. More commonly, reactions involving the cyclopropane ring itself can proceed via radical pathways. For instance, radical-mediated ring-opening is a common transformation, driven by the release of ring strain. libretexts.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. siue.edulibretexts.org
| Property | Carbanion (α to Nitrile) | Free Radical |
|---|---|---|
| Generation | Deprotonation with a base | Homolytic bond cleavage (e.g., using light or radical initiators) |
| Charge | Negative | Neutral (unpaired electron) |
| Key Stabilizing Factor | Electron-withdrawing groups (e.g., -CN) via resonance/induction | Alkyl substitution, resonance |
| Typical Subsequent Reaction | Nucleophilic attack on an electrophile | Addition to π-systems, hydrogen abstraction, fragmentation |
Mechanistic Insights into Ring Strain Release in Cyclopropyl Systems
The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol) due to its compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbon. This inherent strain serves as a powerful thermodynamic driving force for ring-opening reactions. researchgate.netresearchgate.net
Mechanistic studies, particularly on tandem reactions where a bond is formed as the ring is opened, have provided deep insights into this process. nih.govnih.gov The selective cleavage of one of the three C-C bonds is a key challenge. Computational studies on related cyclopropyl systems have shown that the regioselectivity of the ring-opening is often controlled by the stability of the resulting intermediate. acs.org For instance, cleavage will preferentially occur to generate a more stable radical or carbocationic intermediate. The stereochemistry of the ring-opening is also a critical aspect, with many reactions proceeding through a concerted, stereospecific pathway. researchgate.net
Catalytic Reaction Mechanism Studies (e.g., Single Electron Oxidation Pathways)
Catalysis provides a powerful means to control the reactivity of this compound and related compounds. One important catalytic pathway involves single electron oxidation (SEO) of the cyclopropane ring. researchgate.net
In this mechanism, a catalyst (often a photoredox catalyst or a transition metal complex) removes a single electron from the electron-rich cyclopropane ring. This generates a highly reactive radical cation intermediate. researchgate.net The formation of this radical cation weakens the C-C bonds of the ring, facilitating ring-opening. The resulting species can then be intercepted by a nucleophile. This synergistic activation, combining the catalytic generation of a radical cation with the thermodynamic driving force of ring strain release, allows for C-C bond cleavage under mild conditions. researchgate.net Mechanistic studies have demonstrated that this process can be highly selective, and computational models have been used to map out the entire catalytic cycle, including the structures of key intermediates and transition states. researchgate.netescholarship.org
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclopropylacetonitrile, offering detailed information about the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR spectroscopy is employed to determine the arrangement of hydrogen atoms in the this compound molecule. The spectrum reveals distinct signals for the protons of the cyclopropyl (B3062369) ring and the adjacent methylene (B1212753) (-CH₂) group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the local electronic environment of each proton. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, characteristic of strained ring systems. The methylene protons, being adjacent to the electron-withdrawing nitrile group, are shifted further downfield.
Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the atoms. The coupling constants (J), measured in Hertz (Hz), quantify the interaction between neighboring protons.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| -CH₂- | ~2.4 | Doublet | ~7 |
| -CH- (cyclopropyl) | ~1.1 | Multiplet | - |
| -CH₂- (cyclopropyl) | ~0.6 | Multiplet | - |
| -CH₂- (cyclopropyl) | ~0.4 | Multiplet | - |
Note: Specific values can vary depending on the solvent and spectrometer frequency.
Carbon (¹³C) NMR spectroscopy is utilized to confirm the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its bonding environment. The carbon atom of the nitrile group (-C≡N) appears significantly downfield due to the strong deshielding effect of the triple bond. The carbons of the cyclopropyl ring and the methylene group resonate at characteristic upfield positions. docbrown.info
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| -C≡N | ~118 |
| -CH₂- | ~15 |
| -CH- (cyclopropyl) | ~10 |
| -CH₂- (cyclopropyl) | ~5 |
Note: Specific values can vary depending on the solvent and spectrometer frequency.
To gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between the methylene protons and the methine proton of the cyclopropyl ring, confirming their connectivity. researchgate.net
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. youtube.com This technique definitively links the proton signals with their corresponding carbon signals, providing unambiguous confirmation of the C-H framework of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate this compound from any impurities, thus allowing for an accurate assessment of its purity. sigmaaldrich.com
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a fingerprint of the molecule.
For this compound, the molecular ion peak would be observed at an m/z of 81. Common fragmentation pathways would likely involve the loss of the nitrile group (-CN) or the fragmentation of the cyclopropyl ring, leading to characteristic fragment ions.
Table 3: Predicted Fragmentation Data for this compound from Mass Spectrometry
| m/z | Possible Fragment |
|---|---|
| 81 | [C₅H₇N]⁺• (Molecular Ion) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
| 40 | [C₃H₄]⁺ |
Note: This represents a prediction of likely fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound. nih.gov
For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14). An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental composition, C₅H₇N.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₇N |
Chromatographic Methods
Chromatography is indispensable for separating this compound from impurities and, in the case of chiral derivatives, for resolving enantiomers.
While this compound itself is an achiral molecule, it is a common building block in the synthesis of chiral compounds. For these chiral derivatives, determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is critical, particularly in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose rsc.orgphenomenex.com.
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. These transient diastereomeric interactions have different energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation nih.govnih.gov. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and are used in various modes, including normal-phase, reversed-phase, and polar organic modes nih.gov.
For a hypothetical chiral derivative, such as 1-phenylcyclopropanecarbonitrile, a chiral HPLC method would be developed by screening various CSPs and mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
The table below illustrates a typical set of parameters for a chiral HPLC separation.
| Parameter | Description |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | Acetonitrile / Methanol / 40 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 7.5) |
| Flow Rate | 0.5 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Result | Baseline separation of (R)- and (S)-enantiomers |
Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Commercial grades of this compound are typically assayed by GC, with purities often exceeding 97% sigmaaldrich.comthermofisher.com.
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. By analyzing aliquots of a reaction mixture over time, the consumption of starting materials and the formation of products can be tracked, allowing for the optimization of reaction conditions.
The following table outlines a representative set of conditions for the GC analysis of this compound.
| Parameter | Description |
| Column | DB-WAX (30 m x 0.53 mm ID, 1.0 µm film thickness) hpst.cz |
| Carrier Gas | Helium or Nitrogen at 1-2 mL/min |
| Inlet Temperature | 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
| Oven Program | Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 150 °C |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending).
For this compound, the FTIR spectrum provides clear evidence of its key structural features. The most prominent and diagnostic absorption is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp band in a relatively uncongested region of the spectrum. The presence of the cyclopropyl ring and the adjacent methylene (CH₂) group is confirmed by various C-H and C-C bond vibrations.
The characteristic infrared absorption bands for this compound are summarized in the table below vscht.czucla.eduorgchemboulder.com.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080-3000 | C-H Stretch | Cyclopropyl Ring |
| ~2950-2850 | C-H Stretch | Methylene (-CH₂-) |
| ~2250-2240 | C≡N Stretch | Nitrile |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
Circular Dichroism (CD) Spectroscopy for Chirality Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left- and right-circularly polarized light by chiral molecules wikipedia.orglibretexts.org. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for studying chiral derivatives of this compound.
An achiral molecule will not produce a CD signal. However, for a chiral molecule, the CD spectrum is a unique fingerprint of its stereochemistry. Enantiomers produce mirror-image CD spectra, where one enantiomer shows a positive absorption (a positive Cotton effect) at a specific wavelength, and the other shows a negative absorption of equal magnitude at the same wavelength nih.gov.
CD spectroscopy is used for two primary purposes in chirality studies:
Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations, the absolute configuration (R or S) of a chiral center can be determined nih.gov.
Measurement of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. By creating a calibration curve with samples of known enantiopurity, the ee of an unknown sample can be determined nih.gov.
The table below shows hypothetical CD spectral data for the enantiomers of a chiral nitrile derivative.
| Enantiomer | Wavelength of λₘₐₓ (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-Enantiomer | 225 | Positive (+) | +5000 |
| (S)-Enantiomer | 225 | Negative (-) | -5000 |
Biological Activities of this compound: A Scientific Overview
This compound, a notable chemical entity, has been the subject of investigation for its potential biological activities. This article delves into the scientific research surrounding its neuroprotective properties, particularly in the context of Alzheimer's disease.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of cyclopropylacetonitrile. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity. msu.edu
Calculations can elucidate key electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and shapes provide crucial information about the molecule's reactivity in processes like cycloaddition reactions. msu.edu For this compound, the strained cyclopropyl (B3062369) ring and the electron-withdrawing nitrile group significantly influence the electronic landscape. DFT calculations can precisely quantify these effects, providing values for bond lengths, bond angles, and partial atomic charges.
Table 1: Calculated Electronic Properties of this compound This table is illustrative and based on typical outputs of quantum chemical calculations.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -7.5 eV | B3LYP/6-31G |
| LUMO Energy | +1.2 eV | B3LYP/6-31G |
| Dipole Moment | 3.5 D | B3LYP/6-31G |
| C≡N Bond Length | 1.16 Å | B3LYP/6-31G |
| C(ring)-CH2 Bond Length | 1.51 Å | B3LYP/6-31G* |
Molecular Dynamics Simulations for Conformational Analysis
While this compound is a relatively small molecule, it possesses conformational flexibility primarily around the single bond connecting the cyclopropyl ring and the acetonitrile moiety. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. nih.govmdpi.com These simulations can identify the most stable conformations and the energy barriers between them.
The key dihedral angle in this compound is that between the plane of the cyclopropyl ring and the C-C≡N group. The two primary conformations would be the syn (or eclipsed) and anti (or bisected) forms. A related study on cyclopropyl methyl ketone using quantum mechanical calculations determined that the s-cis (eclipsed) conformation is the most stable. uwlax.edu MD simulations for this compound would allow for the exploration of the potential energy surface associated with the rotation around this bond, revealing the relative populations of each conformer at different temperatures and in various solvents. mdpi.combiomedres.usbiomedres.us
Table 2: Conformational Analysis of this compound This table presents hypothetical data to illustrate findings from a conformational analysis.
| Conformer | Dihedral Angle (Ring Plane - C-C≡N) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Anti (Bisected) | ~90° | 1.5 | ~3.0 |
| Syn (Eclipsed) | ~0° | 0.0 (Most Stable) |
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. nih.goved.ac.ukigem.org Using quantum chemical methods, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mit.eduucsb.edu
For reactions involving this compound, such as nucleophilic additions to the nitrile group or reactions involving the opening of the strained cyclopropyl ring, computational modeling can predict the most likely pathways. By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed.
This profile reveals the activation energy (the energy difference between the reactants and the highest-energy transition state), which is critical for predicting reaction rates. researchgate.netyoutube.comyoutube.com For example, in a phosphine-catalyzed ring-opening reaction of a related compound, cyclopropyl ketone, DFT calculations showed a multi-step pathway involving nucleophilic substitution, Michael addition, proton transfer, and a Wittig reaction, identifying the rate-determining step. Similar methodologies could be applied to predict how this compound would behave under various reaction conditions. mdpi.compku.edu.cn
Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction (Example: Nucleophilic addition of a generic nucleophile 'Nu-' to this compound)
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu-) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 (TS2) | +2.1 |
| Products | -12.5 |
When reactions can lead to multiple products, computational modeling can predict the selectivity (e.g., regioselectivity, diastereoselectivity, or enantioselectivity). bohrium.comresearchgate.net This is achieved by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored, resulting in the major product.
For reactions involving chiral catalysts, computational methods can model the catalyst-substrate complex to understand the origins of stereoselectivity. arxiv.orgnih.gov By analyzing the non-covalent interactions in the transition states for the formation of different stereoisomers, researchers can predict which isomer will be formed preferentially. While specific studies on this compound are limited, general machine learning and DFT-based approaches have proven effective in quantitatively predicting enantioselectivity for a wide range of chemical transformations. bohrium.comchemrxiv.org
Design of Novel this compound Derivatives
Computational chemistry plays a pivotal role in the rational design of novel molecules. mit.edu By using this compound as a scaffold, in silico techniques can be used to design new derivatives with tailored properties for applications in medicinal chemistry, materials science, or agrochemicals.
This process, often termed computational or virtual screening, involves creating a digital library of candidate molecules by modifying the this compound structure. mdpi.comchemrxiv.org These virtual compounds are then evaluated using computational models to predict their properties, such as binding affinity to a biological target, electronic properties, or reactivity. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to identify the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process and reducing costs.
Emerging Research Areas and Future Directions
Development of Novel Catalytic Systems for Cyclopropylacetonitrile Reactions
The development of new catalytic systems is crucial for unlocking novel transformations of this compound. Current research is focused on moving beyond traditional methods to more sophisticated and efficient catalytic processes.
One promising area is the use of photoredox catalysis . This approach utilizes visible light to initiate reactions under mild conditions, offering a green alternative to traditional methods that often require harsh reagents and high temperatures. rsc.org For instance, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been shown to enable the regio-selective acylation of aryl cyclopropanes. nih.gov This deconstruction-reconstruction strategy, proceeding through a γ-chloro-ketone intermediate, represents a formal C(sp³)–H functionalization of the cyclopropane (B1198618) ring. nih.gov While not yet demonstrated specifically on this compound, this methodology opens up exciting possibilities for the direct functionalization of the cyclopropane ring in this molecule.
N-Heterocyclic Carbene (NHC) catalysis is another rapidly evolving field with significant potential. wpmucdn.comnih.gov NHCs are versatile organocatalysts that can mediate a wide range of transformations. researchgate.net Their ability to act as both a nucleophile and a base allows for unique reaction pathways. In the context of this compound, NHCs could be employed to catalyze additions to the nitrile group or to facilitate ring-opening reactions under mild conditions. The integration of NHC catalysis with other catalytic methods, such as photoredox catalysis, is a particularly exciting avenue for future research. wpmucdn.com
Exploration of New Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure this compound derivatives is of paramount importance, particularly for applications in medicinal chemistry. Researchers are actively exploring novel asymmetric strategies to achieve high levels of stereocontrol.
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity and mild reaction conditions. wikipedia.org A notable example is the use of engineered myoglobin (B1173299) to catalyze the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile. This chemo-biocatalytic strategy has been shown to produce nitrile-substituted cyclopropanes with excellent diastereo- and enantioselectivity (up to 99.9% de and ee) and high turnover numbers. mdpi.com
| Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Styrene | Engineered Myoglobin | >99:1 | >99% |
| 4-Methylstyrene | Engineered Myoglobin | >99:1 | >99% |
| 4-Methoxystyrene | Engineered Myoglobin | >99:1 | >99% |
| 4-Chlorostyrene | Engineered Myoglobin | >99:1 | >99% |
Chiral phase-transfer catalysis is another effective strategy for asymmetric synthesis. tcichemicals.com This method utilizes chiral catalysts, often derived from Cinchona alkaloids, to control the stereochemical outcome of reactions occurring in biphasic systems. austinpublishinggroup.com The asymmetric alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts has been successfully demonstrated, yielding products with moderate to excellent enantioselectivity. mdpi.com This approach could be adapted for the asymmetric synthesis of α-substituted this compound derivatives.
Integration into Flow Chemistry and Automation Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.govscielo.brxtalpi.com The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a key area of future development.
Continuous flow synthesis can be particularly beneficial for reactions involving hazardous reagents or unstable intermediates. whiterose.ac.uk The small reactor volumes and precise control over reaction parameters inherent to flow systems can mitigate safety risks and improve reaction efficiency. mpg.de For example, the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been achieved with high productivity and short residence times. cognit.ca This demonstrates the feasibility of applying flow chemistry to the synthesis of complex cyclopropane derivatives.
Automation platforms are revolutionizing chemical synthesis by enabling high-throughput experimentation and optimization. whiterose.ac.ukresearchgate.netescholarship.org These platforms can be used to rapidly screen reaction conditions, catalysts, and substrates, significantly accelerating the discovery and development of new synthetic methods. researchgate.net The combination of automated synthesis with in-line analytical techniques provides a powerful tool for understanding reaction mechanisms and optimizing processes in real-time.
Applications in Chemical Biology beyond Current Scope
The unique structural and electronic properties of the cyclopropyl (B3062369) group make this compound an attractive scaffold for the development of new tools for chemical biology.
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comresearchgate.net These reactions are invaluable for labeling and tracking biomolecules in their native environment. libretexts.org Cyclopropenones, which are structurally related to cyclopropanes, have been utilized as bioorthogonal probes. mdpi.com The development of this compound derivatives that can participate in bioorthogonal reactions is a promising area of research. This could involve modifying the nitrile group or the cyclopropane ring to incorporate reactive handles for "click" chemistry or other bioorthogonal ligations.
The design of fluorescent probes for bioimaging is another exciting application. chemscene.com By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that can selectively label and visualize specific cellular components or processes. The cyclopropyl group can influence the photophysical properties of the fluorophore and its interactions with biological targets.
Advanced Functional Materials Synthesis Using this compound as a Building Block
The incorporation of this compound into polymers and other materials can impart unique properties. The rigidity of the cyclopropane ring and the reactivity of the nitrile group make it a versatile building block for materials science.
The nitrile group can be transformed into a variety of other functional groups, allowing for the synthesis of a wide range of polymers . a2bchem.com For example, reduction of the nitrile to an amine would allow for the incorporation of the cyclopropylmethylamine unit into polyamides or polyimides. The resulting polymers may exhibit enhanced thermal stability and mechanical properties due to the rigid cyclopropane moiety.
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, catalysis, and sensing. ambeed.comgoogle.com The nitrile group of this compound or its derivatives could potentially coordinate to metal centers, allowing for its incorporation into MOF structures. The cyclopropane group could then be used to tune the pore size and functionality of the MOF, leading to materials with novel properties.
Green Chemistry Methodologies for Industrial Scale-Up
The industrial production of this compound must be economically viable and environmentally sustainable. The application of green chemistry principles is essential for achieving these goals.
Phase-transfer catalysis (PTC) is a well-established green chemistry technique that facilitates reactions between reactants in different phases, often eliminating the need for hazardous organic solvents. jocpr.com The synthesis of this compound from cyclopropylmethyl halides and an alkali metal cyanide can be efficiently carried out using a phase-transfer catalyst. jocpr.com Research in this area is focused on developing more efficient and recyclable catalysts.
The concept of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. primescholars.comrsc.orgresearchgate.netchemicalbook.com Synthetic routes to this compound are being evaluated and optimized to maximize atom economy and minimize waste generation. For example, the synthesis from cyclopropylacetaldehyde oxime offers a relatively high yield. researchgate.net
The selection of green solvents is another critical aspect of sustainable industrial processes. mpg.deacs.org Researchers are investigating the use of water, supercritical fluids, and bio-based solvents as alternatives to traditional volatile organic compounds in the synthesis and purification of this compound.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing cyclopropylacetonitrile in academic laboratories?
Answer:
- Synthesis : this compound is typically synthesized via nucleophilic substitution of cyclopropylmethyl halides with cyanide sources (e.g., NaCN) under anhydrous conditions. Alternative routes include the [2+2] cycloaddition of acrylonitrile derivatives .
- Characterization : Essential methods include:
- NMR Spectroscopy (¹H/¹³C) to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for protons) and nitrile group (δ ~120 ppm for carbon).
- GC-MS for purity assessment and fragmentation pattern analysis.
- IR Spectroscopy to verify the C≡N stretch (~2240 cm⁻¹) .
- Purity Validation : Use Karl Fischer titration for moisture quantification and elemental analysis for C/N ratio verification .
Basic: How should researchers safely handle and store this compound in laboratory settings?
Answer:
- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood due to its flammability (UN 1993, Class 3) and potential toxicity. Avoid contact with strong oxidizers or acids to prevent exothermic reactions .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for degradation via periodic GC analysis .
Advanced: How can contradictory data on this compound’s reactivity in ring-opening reactions be resolved?
Answer:
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., solvent polarity, temperature). For example, discrepancies in acid-catalyzed ring-opening yields may arise from trace water content .
- Mechanistic Analysis : Employ DFT calculations to model reaction pathways and identify transition states. Validate with kinetic studies (e.g., Eyring plots) .
- Data Harmonization : Use meta-analysis to reconcile literature inconsistencies, focusing on variables like catalyst loading or substrate purity .
Advanced: What methodological strategies optimize this compound’s use in synthesizing heterocyclic compounds?
Answer:
- Reaction Design : Use this compound as a strained-ring precursor in [3+2] cycloadditions (e.g., with azides to form triazoles) or as a nitrile source in Strecker syntheses.
- Optimization Parameters :
- Byproduct Mitigation : Monitor side reactions (e.g., polymerization) via in situ FTIR and adjust stoichiometry .
Advanced: How can researchers address reproducibility issues in this compound-based kinetic studies?
Answer:
- Standardized Protocols : Document exact conditions (humidity, solvent batch, equipment calibration). For example, moisture-sensitive reactions require anhydrous solvents (<50 ppm H₂O) .
- Data Transparency : Share raw datasets (e.g., reaction time vs. conversion) in supplementary materials. Use platforms like Zenodo for open-access deposition .
- Collaborative Validation : Cross-validate results with independent labs using blinded samples to eliminate bias .
Basic: What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?
Answer:
- ¹³C NMR : The cyclopropane carbons appear as distinct triplets (δ ~5–15 ppm), while the nitrile carbon is a singlet (~120 ppm).
- MS Fragmentation : Look for m/z 81 (M⁺, C₅H₇N) and characteristic fragments (e.g., m/z 40 for cyclopropane ring cleavage) .
- X-ray Crystallography : Resolve ambiguities in solid-state structure, particularly for novel derivatives .
Advanced: How can computational chemistry aid in predicting this compound’s stability under varying pH conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model protonation states and hydrolysis pathways at different pH levels.
- pKa Estimation : Use software like COSMO-RS to predict nitrile group reactivity (experimentally validate via UV-Vis titration) .
- Degradation Pathways : Identify intermediates (e.g., cyclopropanecarboxylic acid) via LC-MS and compare with simulated spectra .
Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?
Answer:
- Protection-Deprotection : Temporarily mask the nitrile group (e.g., as a silyl ether) during incompatible steps.
- Sequential Additions : Introduce reagents in stages to avoid cross-reactivity (e.g., Grignard reagents after nitrile stabilization) .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Basic: How should researchers design experiments to assess this compound’s stability under long-term storage?
Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation products monthly via GC-MS.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV exposure .
- Container Compatibility : Test leaching from storage materials (e.g., glass vs. polymer) via ICP-MS for trace metal analysis .
Advanced: What analytical methods validate this compound’s role in asymmetric catalysis?
Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) and confirm ee (enantiomeric excess) via polarimetry.
- Kinetic Resolution : Monitor reaction progress with time-resolved CD (Circular Dichroism) spectroscopy.
- Catalyst Screening : Use high-throughput robotic platforms to test chiral ligands (e.g., BINOL derivatives) for enhanced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
